3-Methoxybenzaldehyde thiosemicarbazone
Overview
Description
3-Methoxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C9H11N3OS . It is a type of thiosemicarbazone, which are known for their biological and pharmacological activities .
Synthesis Analysis
Thiosemicarbazones, including 3-Methoxybenzaldehyde thiosemicarbazone, can be synthesized by dissolving the corresponding aldehyde (in this case, 3-Methoxybenzaldehyde) and thiosemicarbazide in a solvent like ethanol . The resulting product is then filtered and recrystallized .Molecular Structure Analysis
The molecular weight of 3-Methoxybenzaldehyde thiosemicarbazone is 209.272 . The linear formula of the compound is C9H11N3OS .Scientific Research Applications
Anticancer Activity : 3-MBTSc has shown significant in vitro anticancer activities against different cell lines, including B16-F0 and EAC cell lines. It exhibits properties such as upregulation of tumor suppressor genes (e.g., PTEN, BRCA1) and downregulation of oncogenes (PKC, RAS). Molecular docking studies suggest that 3-MBTSc potentially binds to targeted proteins like TGF-β1, indicating its potential as a multitargeting drug candidate (Sibuh et al., 2021).
Molecular Structure Analysis : The molecular structure of 3-MBTSc has been analyzed, revealing a slight twist between the benzylidene ring and the thiosemicarbazone fragment, forming a dihedral angle. This structure also features intramolecular hydrogen bonding, contributing to the conformation of the molecule (Zhang et al., 2009).
Tyrosinase Inhibition : A derivative, p-methoxybenzaldehyde thiosemicarbazone (MBT), has been evaluated for inhibitory activities on mushroom tyrosinase and melanoma production, showing significant effects. This suggests potential applications in food preservation and cosmetic additives due to its enzymatic activity inhibition (Chen et al., 2012).
Interaction with DNA : A related compound, (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide, has been synthesized and shown to interact with DNA, as evidenced by spectroscopic, electrochemical, and viscometric studies. This suggests potential applications in DNA-binding studies and drug development (Channar et al., 2019).
Cholinesterase Inhibition : Para-substituted thiosemicarbazones, including derivatives of 3-MBTSc, have been synthesized and evaluated for anticholinesterase inhibitory activity. This indicates potential applications in treating diseases related to cholinesterase enzyme dysfunction (Khan et al., 2023).
Antileukemic Activity : Thiosemicarbazones, including 3-MBTSc, have been investigated for their antileukemic activity, indicating a potential application in leukemia treatment (Brockman et al., 1956).
Future Directions
The future directions of research on 3-Methoxybenzaldehyde thiosemicarbazone could involve further exploration of its biological and pharmacological activities. Thiosemicarbazones have been studied for their anticancer activities , and 3-Methoxybenzaldehyde thiosemicarbazone could be a potential candidate for such studies.
properties
IUPAC Name |
[(E)-(3-methoxyphenyl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-4-2-3-7(5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKKQKDSWAUADS-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418766 | |
Record name | [(E)-(3-methoxyphenyl)methylideneamino]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzaldehyde thiosemicarbazone | |
CAS RN |
51146-74-8 | |
Record name | NSC69594 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(E)-(3-methoxyphenyl)methylideneamino]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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